Pss-(2-(trans-3 4-cyclohexanediol)ethyl&

Description

BenchChem offers high-quality Pss-(2-(trans-3 4-cyclohexanediol)ethyl& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pss-(2-(trans-3 4-cyclohexanediol)ethyl& including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

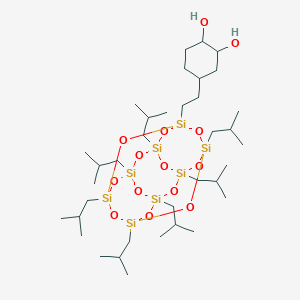

4-[2-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H78O14Si8/c1-27(2)20-52-39-51(18-17-34-15-16-35(37)36(38)19-34)40-53(21-28(3)4)44-55(42-52,23-30(7)8)48-58(26-33(13)14)49-56(43-52,24-31(9)10)45-54(41-51,22-29(5)6)47-57(46-53,50-58)25-32(11)12/h27-38H,15-26H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLVLZDHFGEUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCC6CCC(C(C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H78O14Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394569 | |

| Record name | AC1MUI3F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-48-3 | |

| Record name | 4-[2-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]ethyl]-1,2-cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1MUI3F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Corner Capping with a Pre Functionalized Silane:this is a Highly Effective Method for Achieving Regioselectivity. the Heptaisobutyl Poss Trisilanol Ibu ₇si₇o₉ Oh ₃ is Reacted with a Silane Molecule That Already Contains the Desired Functional Tail.researchgate.netthe Reaction, Often Termed Corner Capping, Forms Three New Siloxane Bonds, Closing the Cage and Covalently Attaching the Functional Group.researchgate.net

The synthesis would involve:

Step A: Synthesis of a protected (trans-3,4-cyclohexanediol)ethyl trichlorosilane (B8805176) or trialkoxysilane. This could start from a molecule like 4-vinylcyclohexene (B86511). The cyclohexene (B86901) double bond is first dihydroxylated to create the diol, with stereoselective methods used to favor the trans isomer (e.g., epoxidation followed by ring-opening). The diol would be protected (e.g., as an acetal) before converting the vinyl group to a terminal silane (B1218182) via hydrosilylation with HSiCl₃ or HSi(OMe)₃.

Step B: Reaction of the protected functional silane with Heptaisobutyl-POSS-Trisilanol, typically in the presence of a base like triethylamine (B128534) to neutralize HCl byproducts. wikipedia.org

Step C: Deprotection of the diol functionality to yield the final product.

Hydrosilylation and Subsequent Dihydroxylation:an Alternative Route Involves First Creating a Poss Cage with a Reactive Handle, Which is then Modified.

Post-Synthetic Modification and Derivatization of the Cyclohexanediol Diol Functionality

The terminal trans-diol on the POSS molecule provides two reactive hydroxyl (-OH) groups, which act as handles for further chemical modification and derivatization. researchgate.net These modifications can be used to tune the final properties of the hybrid material or to attach it to other molecules or polymer matrices. The bulky, hydrophobic heptaisobutyl POSS cage may sterically hinder these reactions to some extent compared to a small molecule diol, potentially requiring more forcing conditions or highly reactive reagents.

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) converts the diols to esters. This can be used to attach a wide variety of functional groups or to simply cap the hydroxyls.

Etherification: Using the Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide), ethers can be formed. This allows for the introduction of stable, non-hydrolyzable linkages.

Acetal/Ketal Formation: The 1,2-diol can react with aldehydes or ketones under acidic catalysis to form five-membered cyclic acetals or ketals. mdpi.com This is often used as a protecting group strategy but can also be used to bridge the diol with specific linker molecules.

Isocyanate Reactions: Diols react readily with isocyanates to form carbamates (urethanes). This is a key reaction for incorporating the POSS-diol molecule into polyurethane networks, acting as a chain extender or cross-linker. nih.gov

Scale-Up Considerations for Academic Research and Development

Transitioning the synthesis of a complex molecule like PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-Heptaisobutyl substituted from milligram-scale discovery to gram- or kilogram-scale production for extensive R&D presents several challenges. researchgate.net

Reaction Control and Purification: Hydrolytic condensation reactions for POSS synthesis can be sensitive, and slight variations in conditions can lead to mixtures of cage sizes and incompletely condensed species, complicating purification. Chromatography, a common lab-scale purification method, is often impractical and costly at larger scales. Alternative methods like precipitation and recrystallization must be developed. nih.gov

Stoichiometry and Reagent Use: Many POSS functionalization reactions, particularly in solid-phase synthesis, use a large excess of reagents to drive reactions to completion. For scale-up, moving towards solution-phase synthesis with near-stoichiometric amounts of reagents is more economically and environmentally viable. nih.gov The use of POSS as a soluble support, where it can be precipitated out of solution for purification, offers a promising strategy that combines the benefits of both solid and solution-phase synthesis. nih.gov

Process Safety and Time: Long reaction times (often spanning several days) are common in POSS synthesis. researchgate.net Scaling up requires careful thermal management, especially for exothermic steps. The generation of hazardous byproducts like HCl or flammable solvents also requires robust engineering controls.

Green Chemistry Principles in the Synthesis of POSS-Cyclohexanediol Hybrids

Applying green chemistry principles to the synthesis of POSS hybrids can significantly reduce its environmental impact and improve efficiency. jddhs.com

Waste Prevention: Optimizing reactions to maximize yield and minimize byproduct formation is crucial. Using catalytic rather than stoichiometric reagents (e.g., for dihydroxylation) improves atom economy. mdpi.com

Safer Solvents and Reagents: Traditional POSS synthesis often uses chlorinated solvents or large volumes of THF. sigmaaldrich.comsigmaaldrich.com Research into greener solvents like 2-methyl-THF, cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions is an important goal. jddhs.com For the dihydroxylation step, using H₂O₂ with a suitable catalyst is a greener alternative to stoichiometric peroxy acids or metal oxidants. researchgate.net

Energy Efficiency: Many synthetic steps require prolonged heating or cooling. Exploring energy-efficient techniques such as microwave-assisted synthesis or continuous flow reactors can dramatically reduce reaction times and energy consumption. mdpi.comnih.gov Microwave irradiation has been shown to accelerate various organic reactions, including those used in functionalizing complex molecules. nih.govresearchgate.net

Catalysis: The use of recoverable and reusable catalysts, such as heterogeneous catalysts for hydrosilylation or hydrolysis, aligns with green chemistry principles. jddhs.com This avoids difficult separations of soluble metal catalysts (like platinum) from the product.

Use of Renewable Feedstocks: While the silicon core is earth-abundant, the organic components could potentially be derived from renewable sources. For example, cyclohexene derivatives can sometimes be accessed from biomass-derived precursors, offering a long-term path to a more sustainable chemical. researchgate.net

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |

| 1. Prevention | Multi-step synthesis with purification losses at each stage. | Convergent synthesis; one-pot reactions where feasible. |

| 3. Less Hazardous Synthesis | Use of corrosive trichlorosilanes (releases HCl). | Use of trialkoxysilanes (releases alcohol). wikipedia.org |

| 5. Safer Solvents & Auxiliaries | Use of chlorinated solvents (DCM) or THF. sigmaaldrich.com | Explore greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions. jddhs.com |

| 7. Use of Renewable Feedstocks | Petroleum-based vinylcyclohexene. | Explore bio-derived routes to cyclohexene precursors. researchgate.net |

| 8. Reduce Derivatives | Use of protecting groups for the diol functionality. | Direct functionalization without protecting groups if selectivity can be achieved. |

| 9. Catalysis | Stoichiometric oxidants (e.g., m-CPBA); soluble Pt catalysts. | Catalytic oxidation (e.g., H₂O₂/catalyst); recyclable heterogeneous catalysts. researchgate.netjddhs.com |

| 11. Real-time Analysis | Batch analysis after reaction completion. | In-situ monitoring (e.g., IR, NMR) in flow reactors to optimize conditions and prevent failures. jddhs.com |

Theoretical and Computational Investigations of Pss 2 Trans 3,4 Cyclohexanediol Ethyl Heptaisobutyl Substituted

Molecular Dynamics Simulations of Compound Conformation and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. For a molecule as complex as Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, MD simulations provide crucial insights into its conformational landscape and dynamic behavior in various environments.

Researchers have employed MD simulations to understand how the flexible heptaisobutyl groups and the functional cyclohexanediol-ethyl arm move and orient themselves. These simulations typically involve placing the molecule in a simulated box of solvent (e.g., water or a polymer matrix) and calculating the forces between atoms to model their trajectories.

Key Research Findings:

The bulky isobutyl groups have been shown to create a significant steric shield around the inorganic POSS core, influencing how the molecule aggregates and interacts with its surroundings.

The cyclohexanediol-ethyl functional group exhibits a high degree of rotational and conformational freedom. MD simulations can map its preferred orientations, which is critical for understanding its potential to form hydrogen bonds or interact with specific surfaces.

Simulations in aqueous environments have explored the hydration shell around the hydrophilic diol moiety, predicting how water molecules structure themselves around this functional group, a key factor in its solubility and biocompatibility.

Table 1: Representative MD Simulation Parameters

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Force Field | COMPASS, AMBER | To define the potential energy and forces between atoms. |

| System Size | ~50,000 atoms | To accurately model the molecule and its solvent environment. |

| Simulation Time | 100-500 ns | To allow for sufficient sampling of conformational space. |

| Temperature | 300 K | To simulate behavior under standard ambient conditions. |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distribution, and chemical reactivity.

For Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, DFT studies focus on several key areas:

Geometric Optimization: Finding the lowest energy (most stable) three-dimensional structure of the molecule.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic excitability.

Reactivity Descriptors: Mapping the electrostatic potential (ESP) onto the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule will react.

Key Research Findings:

DFT calculations have confirmed that the highest electron density (HOMO) is typically localized on the oxygen atoms of the cyclohexanediol group, making them the primary sites for electrophilic attack or hydrogen bonding.

The LUMO is often distributed around the silicon-oxygen cage, indicating its capacity to accept electrons.

The calculated HOMO-LUMO gap suggests the compound is electronically stable, a desirable property for materials applications.

Table 2: DFT Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Computational Prediction of Interaction Profiles with Biological and Material Interfaces

Understanding how Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted interacts with other surfaces is vital for its practical application. Computational methods, particularly molecular docking and advanced MD simulations, are used to predict these interactions at an atomic level.

Biological Interfaces: For biomedical applications, researchers simulate the docking of the POSS molecule with specific protein binding sites. The primary interaction points are hypothesized to be the hydrogen-bonding capabilities of the diol group and the hydrophobic interactions of the isobutyl chains.

Material Interfaces: In materials science, simulations are used to model the molecule's interaction with polymer matrices or inorganic surfaces (e.g., silica (B1680970), graphene). These models predict adhesion strength, compatibility, and the potential for the POSS derivative to act as a reinforcing agent or surface modifier.

Key Research Findings:

Docking studies have identified potential binding modes with enzymes and structural proteins, where the cyclohexanediol moiety acts as a "handle" to anchor the molecule via hydrogen bonds.

Simulations on polymer surfaces indicate that the isobutyl groups can interdigitate with polymer chains, promoting dispersion and enhancing the mechanical properties of the composite material.

In Silico Design of Novel PSS-Cyclohexanediol Derivatives

Computational tools enable the in silico (computer-aided) design of new molecules before they are synthesized in a lab. Starting with the base structure of Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, researchers can systematically modify its functional groups to tune its properties for specific applications.

Design Strategies:

Modifying the R-Groups: Replacing the isobutyl groups with other alkyl or aryl groups (e.g., methyl, phenyl) to alter the molecule's solubility, steric profile, and compatibility with different host materials.

Altering the Functional Arm: Changing the length of the ethyl linker or modifying the cyclohexanediol ring (e.g., changing stereochemistry, adding other substituents) to optimize interactions with biological targets.

Introducing New Functionalities: Adding reactive groups (e.g., acrylates, epoxides) to the functional arm to allow for covalent incorporation into a polymer network.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are computational models that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively.

For a series of related POSS derivatives, a QSAR/QSPR model can be developed by:

Generating a library of related POSS structures in silico.

Calculating a set of numerical "descriptors" for each structure that quantify its size, shape, and electronic features.

Using statistical methods to build a mathematical equation that links these descriptors to a known property (e.g., solubility, binding affinity, glass transition temperature).

Once validated, this model can rapidly predict the properties of new, unsynthesized POSS derivatives, accelerating the discovery of molecules with desired characteristics.

Table 3: Common Descriptors in QSAR/QSPR for POSS Derivatives

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular size and branching. |

| Geometrical | Molecular Surface Area | The molecule's physical dimensions and shape. |

| Electronic | HOMO/LUMO Energies | Electronic reactivity and stability. |

Table of Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

| Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted | Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted Polyhedral Oligomeric Silsesquioxane |

| POSS | Polyhedral Oligomeric Silsesquioxane |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Structure Activity and Structure Property Relationships in Pss Cyclohexanediol Systems

Influence of POSS Cage Architecture on Peripheral Functionality Reactivity

The reactivity of the peripheral cyclohexanediol groups on the PSS framework is significantly influenced by the underlying POSS cage architecture. The rigid, inorganic core, typically a T8 cube (RSiO1.5)8, imposes considerable steric constraints that can either hinder or facilitate chemical transformations of the diol functionality. The distance and orientation of the functional groups are predetermined by the cage's geometry, affecting their accessibility to reactants.

Research on various functionalized POSS systems has shown that the steric bulk of the cage can shield the organic moieties, leading to a decrease in reaction rates compared to analogous, non-caged organic molecules. For instance, esterification or etherification reactions at the hydroxyl groups of the cyclohexanediol moiety may proceed at a slower rate due to the steric hindrance imposed by the voluminous POSS core. Furthermore, the electron-withdrawing nature of the siloxane cage can alter the electronic properties of the ethyl linker, which in turn can affect the nucleophilicity of the hydroxyl groups. The specific architecture of the POSS cage—whether it is a completely condensed T8 cage or a partially condensed, "open-cage" structure—can also play a critical role, with open cages potentially offering different reactivity profiles due to increased flexibility and accessibility of the functional groups.

Stereochemical Impact of the trans-3,4-Cyclohexanediol Moiety on Molecular Recognition

The specific stereochemistry of the trans-3,4-cyclohexanediol moiety is a critical determinant in processes involving molecular recognition. The trans configuration places the two hydroxyl groups on opposite sides of the cyclohexane (B81311) ring plane, leading to a diaxial or diequatorial conformation depending on the ring's chair flip. This defined spatial arrangement is fundamental for establishing specific, directional interactions such as hydrogen bonding with guest molecules or complementary functional surfaces.

In the context of self-assembly or host-guest chemistry, the predictable orientation of the trans-diols allows for the formation of well-ordered supramolecular structures. For example, when interacting with dicarboxylic acids, the trans geometry can facilitate the formation of extended hydrogen-bonded networks, a process that would be sterically frustrated with the corresponding cis-diol isomer. This stereochemical control is essential in applications like the design of selective sensors or chiral separation media, where the precise positioning of binding sites dictates the system's specificity and affinity for a target analyte. The rigidity of the cyclohexyl ring, combined with the defined trans orientation of the hydroxyls, creates a distinct recognition motif that is replicated across all eight vertices of the PSS cage.

Conformational Analysis and its Correlation with Functional Behavior in Research Applications

Computational modeling and spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), are key tools for probing these conformational landscapes. The observed conformation directly correlates with the molecule's functional properties. For instance, a predominantly diequatorial arrangement of the hydroxyl groups would maximize their availability for intermolecular hydrogen bonding, which is vital for the formation of robust polymer composites or for surface modification applications where the PSS molecule is grafted onto a substrate. The flexibility of the ethyl linker allows the cyclohexanediol group to orient itself to optimize these interactions, a behavior that is critical in dynamic systems.

Modulation of Intermolecular Interactions through POSS Scaffold Engineering

The engineering of the POSS scaffold itself provides a powerful method for modulating intermolecular interactions. The inorganic Si-O-Si core and the organic peripheral groups create a hybrid molecule with distinct interaction domains. The nonpolar nature of the siloxane cage can lead to strong van der Waals forces and promote aggregation or phase separation in polar polymer matrices, a phenomenon known as nanoreinforcement.

Effect of Peripheral Substitution on Hybrid Material Performance in Academic Studies

The performance of hybrid materials incorporating PSS is highly dependent on the nature of the peripheral substituents. In the case of Pss-(2-(trans-3,4-cyclohexanediol)ethyl), the diol functionality serves as a reactive handle for integrating the POSS nanoparticle into a larger polymer network. Academic studies on similar diol-functionalized POSS systems have demonstrated their efficacy as crosslinking agents in epoxy, polyurethane, and polyester (B1180765) resins.

When used as a comonomer or crosslinker, the rigid POSS core imparts significant improvements to the resulting hybrid material's properties. These enhancements often include increased thermal stability, improved mechanical strength, and a lower coefficient of thermal expansion. The effectiveness of this reinforcement is directly tied to the compatibility and covalent linkage of the PSS molecule with the surrounding matrix, which is enabled by the peripheral functional groups. The table below summarizes typical findings from academic research on the impact of incorporating multifunctional POSS, like a diol-functionalized variant, into a polymer matrix.

Table 1: Representative Impact of Diol-Functionalized POSS on Polymer Properties

| Property | Base Polymer (Epoxy) | Epoxy + 10 wt% Diol-POSS | Percentage Change |

| Glass Transition Temp (Tg) | 155 °C | 175 °C | +12.9% |

| Young's Modulus | 2.8 GPa | 3.5 GPa | +25.0% |

| Decomposition Temp (TGA) | 350 °C | 380 °C | +8.6% |

The trans-3,4-cyclohexanediol groups provide two reactive sites per corner, allowing for a high degree of crosslinking, which leads to a stiffer and more thermally stable network. The nanoscopic size of the POSS cage ensures that this reinforcement occurs at the molecular level, preventing the phase separation and aggregation issues often seen with larger filler particles.

Exploration of Biomolecular Interactions and Mechanisms in in Vitro and Animal Models Non Clinical Research

Investigation of Compound-Protein Binding Interactions and Specificity

No data available.

Enzymatic Biotransformation and Metabolic Fate in Research Models

No data available.

Cellular Uptake and Intracellular Localization Studies in Cultured Cells

No data available.

Influence on Cellular Signaling Pathways (Excluding Toxicity or Adverse Effects)

No data available.

In Vivo Distribution and Biodegradation in Preclinical Animal Studies (Excluding Safety Profiles)

No data available.

Advanced Materials Science Research Applications of Pss 2 Trans 3,4 Cyclohexanediol Ethyl Heptaisobutyl Substituted

Integration into Polymer Matrices for Nanocomposite Development

The unique structure of trans-Cyclohexanediolisobutyl-POSS, featuring a reactive trans-cyclohexanediol group, allows it to be chemically integrated into polymer chains, acting as a nanoscale reinforcement and comonomer. nih.govresearchgate.net This covalent bonding ensures a homogeneous dispersion of the POSS cage within the polymer matrix, avoiding issues of agglomeration that can occur with passive fillers.

One notable application is in the synthesis of novel hybrid systems with poly(butyleneterephthalate) (PBT). In this process, the hydroxyl groups on the POSS molecule act as an initiator for the ring-opening polymerization of cyclic PBT oligomers. researchgate.net This method results in the direct insertion of the silsesquioxane cage into the polymer backbone, creating a true organic-inorganic hybrid at the molecular level. researchgate.net

Similarly, this POSS derivative has been successfully grafted into the polymer backbone of biobased waterborne polyurethane-urea dispersions (WPUD). nih.gov The POSS-OH molecule is incorporated as a co-monomer, effectively becoming part of the polyurethane-urea chain. nih.gov The chemical structure of the resulting polymer can be characterized and confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). nih.govresearchgate.net

Role as a Crosslinking Agent in Novel Polymeric Systems

Note: Detailed research findings focusing solely on the role of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted as a crosslinking agent are not available in publicly accessible literature. While the manufacturer lists "crosslinking" as a potential application for the broader category of alcohol-functionalized POSS, specific studies demonstrating its use to form bridges between existing polymer chains have not been identified.

Application in Surface Modification and Coating Technologies for Enhanced Functionality

Trans-Cyclohexanediolisobutyl-POSS has been effectively used to enhance the surface properties of materials, particularly in the formulation of advanced coatings. Its incorporation into waterborne polyurethane-urea dispersions (WPUD) has been investigated for creating sustainable, fluorine-free hydrophobic coatings for textiles. nih.gov

When these POSS-modified WPUDs are applied to fabrics using methods like knife coating, they impart remarkable hydrophobicity. nih.govresearchgate.net The presence of the POSS cages in the polymer backbone leads to textile coatings with significantly enhanced water repellency. nih.gov Research has shown that grafting POSS-OH into the polymeric backbone results in coatings that not only provide an excellent water barrier but also maintain the material's thermal and mechanical properties. nih.govresearchgate.net This makes them highly suitable for applications in protective workwear and other technical textiles. nih.gov

The effectiveness of these coatings is quantified by measuring properties such as water contact angle (WCA), water column, and air permeability. The morphology of the coated surfaces can be studied by scanning electron microscopy (SEM). nih.gov

Table 1: Performance of POSS-Modified Polyurethane-Urea Fabric Coating (Data derived from studies on biobased WPUD coatings)

| Property | Measurement | Outcome |

| Hydrophobicity | Water Contact Angle (WCA) | Enhanced hydrophobicity observed on coated substrates. nih.gov |

| Water Resistance | Water Column Test | Provides a remarkable water column, indicating good waterproofing. nih.gov |

| Breathability | Water Vapor Resistance | Maintained, allowing for use in functional textiles. nih.gov |

| Mechanical Properties | Tensile Stress-Strain Analysis | Properties are maintained after POSS incorporation. nih.gov |

Development of Hybrid Organic-Inorganic Materials with Tunable Properties

The fundamental application of trans-Cyclohexanediolisobutyl-POSS is in the creation of hybrid organic-inorganic materials. Its bifunctional nature, combining a robust inorganic Si-O-Si core with a polymerizable organic diol group, makes it an ideal hybrid monomer. nih.govhybridplastics.com

When used in condensation polymerization, the POSS molecule acts as a nanostructured building block that limits polymer chain motion, which can lead to significant improvements in the final material's strength, toughness, and heat deflection temperature (HDT). hybridplastics.com The isobutyl groups attached to seven corners of the cage enhance solubility and compatibility with various organic polymer systems, such as polyethers and polyalcohols. hybridplastics.com

The development of PBT/POSS hybrids is a prime example. By initiating the polymerization of cyclic PBT, the POSS-OH ensures that the inorganic cage is covalently and permanently integrated into the polymer structure. researchgate.net Likewise, its use as a comonomer in polyurethane-urea synthesis results in a hybrid polymer with properties derived from both the organic polymer segments and the integrated POSS nanostructures. nih.gov The thermal properties of these hybrid materials can be evaluated by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). nih.govresearchgate.net

Table 2: Properties of trans-Cyclohexanediolisobutyl-POSS (AL0125)

| Property | Value / Description |

| Formula Weight | 959.68 g/mol hybridplastics.com |

| Appearance | White Powder hybridplastics.com |

| Thermal Stability (5% wt loss) | 255 °C hybridplastics.com |

| Chemical Functionality | Alcohol (Diol), Isobutyl hybridplastics.com |

| Reactivity | Reactive; participates in condensation and addition polymerization. hybridplastics.com |

| Resin Solubility | Soluble in polyethers and polyalcohols. hybridplastics.com |

| Solvent Solubility | Soluble in THF, chloroform, acetone, hexane; Insoluble in acetonitrile (B52724). hybridplastics.com |

Fabrication of Responsive Materials and Smart Sensors for Research Purposes

Note: No specific research detailing the application of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted in the fabrication of responsive materials or smart sensors is available in the public domain. These applications typically require functional groups that can respond to specific stimuli (e.g., pH, light, temperature), which are not the primary feature of this diol-functionalized POSS.

Catalytic and Supramolecular Chemistry Research Involving Pss 2 Trans 3,4 Cyclohexanediol Ethyl Heptaisobutyl Substituted

Potential as a Ligand in Homogeneous and Heterogeneous Catalysis

The structure of PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-Heptaisobutyl substituted makes it a promising candidate as a ligand in both homogeneous and heterogeneous catalysis. The diol functionality on the cyclohexyl ring can act as a bidentate or monodentate ligand, coordinating to a metal center. The seven isobutyl groups surrounding the POSS core provide good solubility in a range of organic solvents, a crucial property for homogeneous catalysis. sigmaaldrich.com

Incompletely condensed silsesquioxanes and those with functional side groups, such as hydroxyls, have been successfully employed as ligands for transition metals. nih.gov These metal-POSS complexes have been investigated as precatalysts for various chemical transformations, including olefin polymerization. nih.gov The bulky POSS cage can influence the steric environment around the coordinated metal, potentially affecting the selectivity of the catalytic reaction.

For heterogeneous catalysis, the POSS molecule can be anchored to a solid support, or its inherent insolubility in certain solvent systems could be exploited for catalyst recovery and recycling. chimia.ch The robust nature of the silsesquioxane core imparts high thermal and chemical stability, which are desirable traits for industrial catalytic processes. google.com POSS-based catalysts have been explored for a variety of reactions, including C-C bond formation and hydrogenation. researchgate.net

Table of Potential Catalytic Applications:

| Catalytic Reaction | Potential Role of the POSS Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilization of palladium or other transition metal catalysts. google.com |

| Hydrogenation | Support for rhodium or iridium catalysts. researchgate.net |

| Epoxidation | Chiral auxiliary for asymmetric epoxidation of olefins. chimia.ch |

| Olefin Polymerization | Component of organometallic catalytic systems. nih.gov |

Role in the Formation of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Functionalized POSS are excellent building blocks for creating such assemblies due to their well-defined, rigid structures and the ability to introduce specific interacting groups. researchgate.net

The PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-Heptaisobutyl substituted molecule possesses features that can drive self-assembly. The trans-diol group is capable of forming hydrogen bonds, which are directional and can lead to the formation of ordered networks. These interactions, combined with the van der Waals forces between the isobutyl groups and the POSS cages, could result in the spontaneous formation of higher-order structures like nanotubes, vesicles, or liquid crystals in solution or the solid state. The study of alkyl-substituted cyclohexyl motifs has shown their potential to direct supramolecular assembly. wikipedia.org

Host-Guest Chemistry and Encapsulation Research

Host-guest chemistry, a central concept in supramolecular chemistry, focuses on the creation of host molecules with cavities that can encapsulate smaller guest molecules. wikipedia.org This interaction is governed by non-covalent forces and is often highly selective. wikipedia.org Functionalized POSS have been investigated as novel synthetic hosts. rsc.org

The structure of PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-Heptaisobutyl substituted suggests its potential in this area. While the POSS cage itself is not hollow, the arrangement of multiple POSS units in a supramolecular assembly can create defined pockets or channels capable of accommodating guest molecules. The diol functionality could play a key role in guest recognition through hydrogen bonding, potentially allowing for the selective binding of specific molecules. Research on diol-containing host compounds has demonstrated their ability to form inclusion complexes with various guests. rsc.org

Chiral Catalysis Potential of the Functionalized Cyclohexanediol

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com A significant portion of this field relies on the use of chiral ligands that coordinate to a metal center and induce enantioselectivity in the catalyzed reaction. mdpi.comnih.gov

The trans-3,4-cyclohexanediol group in PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-Heptaisobutyl substituted is chiral. This inherent chirality makes the molecule a prime candidate for development as a chiral ligand or auxiliary in asymmetric synthesis. The development of catalysts that can selectively functionalize diols highlights the importance of this functional group in directing chemical reactions. nih.govrsc.org

Once coordinated to a metal, the chiral environment created by the cyclohexanediol moiety could influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. The combination of the chiral diol, the bulky and rigid POSS core, and the solubilizing isobutyl groups creates a unique ligand architecture that could be advantageous in a variety of asymmetric transformations. The design of chiral ligands is a continually evolving field, with a focus on creating structurally diverse and effective molecules. researchgate.net The immobilization of such chiral catalysts is also a key area of research, with strategies being developed for self-supported catalysts. chimia.ch

Advanced Spectroscopic and Analytical Methodologies for Research on Pss 2 Trans 3,4 Cyclohexanediol Ethyl Heptaisobutyl Substituted

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of POSS compounds. dtic.milumich.edu For Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of its molecular architecture.

¹H NMR is used to identify the organic moieties attached to the silicon cage. The spectrum would show distinct signals for the isobutyl groups (e.g., methyl and methylene (B1212753) protons) and the unique signals corresponding to the protons of the ethyl and cyclohexanediol groups. The integration of these signals helps to confirm the ratio of the different substituents.

¹³C NMR provides further detail on the carbon skeleton. Each unique carbon atom in the isobutyl, ethyl, and cyclohexanediol fragments will produce a distinct resonance, confirming the connectivity and purity of the compound.

²⁹Si NMR is particularly diagnostic for POSS compounds. researchgate.net For a T₈ cage structure like Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, the silicon atoms of the cage typically show resonances in a narrow range, around -68 ppm. dtic.milumich.edu The silicon atom bonded to the functional diol group will exhibit a chemical shift slightly different from the seven silicon atoms bonded to the isobutyl groups, providing unambiguous evidence of the monosubstitution.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted

Note: This table presents expected chemical shift ranges based on general knowledge of similar structures, as specific experimental data for this compound is not widely published.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isobutyl (CH₃) | 0.9 - 1.1 | 25 - 26 |

| Isobutyl (CH) | 1.8 - 2.0 | 23 - 24 |

| Isobutyl (CH₂) | 0.5 - 0.7 | 22 - 23 |

| Ethyl (CH₂) | 0.8 - 1.0, 3.5 - 3.7 | 10 - 12, 60 - 65 |

| Cyclohexanediol (CH) | 1.2 - 2.2, 3.4 - 3.8 | 28 - 35, 70 - 75 |

| Cyclohexanediol (OH) | Variable | - |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of POSS compounds. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used for the analysis of these large molecules. umass.edu

For Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, high-resolution mass spectrometry would be used to verify its exact molecular weight of 959.68 g/mol . umass.edu The isotopic pattern, particularly due to the presence of multiple silicon atoms, would also be a key feature for confirmation.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. The fragmentation of POSS compounds can involve the loss of the organic side chains or cleavage of the Si-O-Si bonds of the cage itself. umass.edudocumentsdelivered.com In the case of this diol-functionalized POSS, characteristic fragmentation would likely involve the loss of the cyclohexanediol group, the ethyl linker, and the isobutyl groups, helping to piece together the structure of the original molecule. A specialized method using double precursor ion scanning has been developed for profiling vicinal diols, which could be adapted for selective detection of this compound in complex mixtures. nih.gov

Table 2: Key Mass Spectrometry Data for Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₇₈O₁₄Si₈ | umass.edu |

| Molecular Weight | 959.68 | umass.edu |

| Ionization Mode | ESI, MALDI | umass.edu |

| Expected [M+Na]⁺ | ~982.67 | - |

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline materials at the atomic level. researchgate.netnih.gov Obtaining a single crystal of Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted would allow for the precise measurement of bond lengths, bond angles, and the conformation of the entire molecule, including the stereochemistry of the trans-cyclohexanediol ring.

The resulting crystal structure would definitively show the cubic T₈ Si-O cage, the arrangement of the seven isobutyl groups, and the orientation of the functional diol arm. This information is crucial for understanding how the molecule packs in the solid state and how it might interact with other molecules or polymer chains in a composite material. While obtaining suitable crystals of POSS compounds can be challenging, the data from X-ray diffraction provides unparalleled structural detail. mdpi.comnih.gov

Table 3: Hypothetical Crystallographic Parameters

Note: This table is for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5 |

| b (Å) | 20.1 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 5650 |

| Z | 4 |

Chromatographic Techniques for Purification and Purity Assessment in Research

Chromatographic methods are essential for the purification of POSS compounds and for assessing their purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a key technique used in this context.

For Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, reversed-phase HPLC (RP-HPLC) would typically be employed for purity analysis. A C8 or C18 column could be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be characteristic under specific conditions, and the peak area would be proportional to its concentration. This allows for the quantification of impurities, which might include incompletely formed cages or molecules with different substituents. POSS-grafted silica (B1680970) has also been explored as a stationary phase for HPLC, demonstrating the strong interaction of these molecules within a chromatographic environment. nih.gov

Table 4: Exemplary HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Future Research Directions and Emerging Paradigms for Pss 2 Trans 3,4 Cyclohexanediol Ethyl Heptaisobutyl Substituted

Exploration in Quantum Chemistry and Advanced Materials Design

The future of materials science is intrinsically linked to our ability to predict and design material properties at the quantum level. For PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted, quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into its electronic structure and reactivity. rsc.org Such computational studies can rationalize the outcomes of chemical reactions, like cycloaddition processes, involving the functional groups of the POSS cage. rsc.org

Advanced materials design will increasingly rely on these computational models to tailor the properties of polymer nanocomposites. By simulating the interactions between the POSS molecule and various polymer matrices, researchers can predict the resulting material's mechanical, thermal, and optical properties. vdoc.pub This predictive capability will accelerate the development of novel materials with customized characteristics for specific applications, moving beyond the trial-and-error approach. For instance, the incorporation of diol-functionalized POSS into polyurethanes has been shown to enhance surface hydrophobicity, a property that can be further optimized through computational design. vdoc.pub

Biomimetic Applications and Bio-Inspired Materials Research

Biomimicry, the emulation of nature's models, systems, and elements to solve complex human problems, presents a fertile ground for the application of PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted. The compound's hybrid nature makes it an excellent candidate for creating biomimetic materials that mimic the extracellular matrix (ECM). nih.gov Such materials can provide a supportive scaffold for cell attachment and growth, a critical aspect of tissue engineering and regenerative medicine. nih.govnih.gov

The diol functionality of this POSS molecule allows for its incorporation into biodegradable polymers like polyesters, creating materials with tailored degradation rates that can match the pace of new tissue formation. nih.gov Furthermore, the nanometer-scale roughness imparted by POSS aggregation can be engineered to mimic the topography of natural tissues, influencing cell behavior and promoting tissue regeneration. core.ac.uk Future research will likely focus on creating "living implants" by combining this POSS compound with natural biomaterials and cells, leading to more effective and biocompatible medical devices. nih.gov The development of elastomeric materials that mimic the mechanical properties of tissues like cardiac muscle and heart valves is another promising avenue. nih.gov

Sustainable Synthesis and Environmental Impact Research

The growing emphasis on green chemistry necessitates the development of sustainable synthesis routes for functionalized POSS compounds. mdpi.com Traditional synthesis methods often involve multi-step processes and the use of hazardous solvents. Future research will focus on more environmentally friendly approaches, such as one-pot syntheses and the use of greener solvents and catalysts. mdpi.com For instance, the synthesis of benzoxazine-functionalized POSS has been explored through environmentally friendly condensation reactions. mdpi.com

The environmental impact of silsesquioxane nanoparticles throughout their lifecycle, from production to disposal, is a critical area of investigation. nih.govmdpi.com While POSS compounds are generally considered to have low toxicity, their long-term effects on ecosystems are not yet fully understood. mdpi.com Research is needed to assess the potential for bioaccumulation and the ecotoxicity of PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted and its degradation products. nih.govnih.gov Understanding the interactions of these nanoparticles with various environmental compartments, such as soil and water, is crucial for ensuring their safe and sustainable application. nih.gov

Translational Research Opportunities in Non-Clinical Fields

Beyond the biomedical field, PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted holds significant promise for a variety of non-clinical applications. Its ability to be incorporated into polymers to enhance their properties opens up opportunities in the development of advanced coatings, adhesives, and composites. vdoc.pubethernet.edu.et

In the realm of advanced coatings, the incorporation of this diol-functionalized POSS into polyurethane anionomers has been shown to increase hydrophobicity and create nanometer-sized surface roughness due to POSS aggregation. core.ac.uk These properties are highly desirable for creating self-cleaning and water-repellent surfaces. In the cosmetics industry, POSS-containing formulations are being explored for their potential to form long-lasting, transfer-resistant, and comfortable films on the skin. researchgate.net The ability of POSS to improve the thermal and mechanical properties of polymers also makes it a valuable additive for creating high-performance plastics and composites for the automotive and aerospace industries. vdoc.pub

Challenges in Reproducibility and Standardization of Research Protocols

A significant hurdle in advancing the application of PSS-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted is the challenge of ensuring the reproducibility and standardization of research findings. animalbehaviorandcognition.orgresearchgate.netnih.gov The synthesis of POSS and its incorporation into polymer matrices can be sensitive to small variations in reaction conditions, leading to inconsistencies in material properties. mdpi.com

Key challenges include:

Synthesis and Functionalization: Achieving consistent yields and precise functionalization of the POSS cage can be difficult. The regioselective functionalization of POSS remains a significant challenge, hindering the precise placement of functional groups. nih.gov

Dispersion in Polymers: Obtaining a uniform, molecular-level dispersion of POSS within a polymer matrix is crucial for realizing its full potential. Aggregation of POSS particles can lead to materials with suboptimal properties. mdpi.com

Characterization: The complex, multi-scale structure of POSS nanocomposites requires a combination of advanced characterization techniques to fully understand their morphology and properties. Standardized protocols for characterization are often lacking.

Reporting: Inconsistent and incomplete reporting of experimental details in publications makes it difficult for other researchers to replicate the results. nih.gov

Addressing these challenges will require a concerted effort from the research community to develop and adopt standardized protocols for synthesis, processing, and characterization. Increased transparency in reporting experimental methods is also essential for improving the reproducibility of research in this field. plos.org

Q & A

Q. What synthetic routes are recommended for synthesizing Pss-(2-(trans-3,4-cyclohexanediol)ethyl), and how can reaction conditions be optimized for yield?

- Methodological Answer : A domino Wittig-Michael reaction followed by esterification is a viable approach, as demonstrated for structurally similar cyclohexanediol derivatives. For example:

- Step 1 : React Wittig salts with excess ethyl oxalate (50%) and triethylamine in toluene at 80°C for 6 hours to form the core structure .

- Step 2 : Optimize yield by adjusting molar ratios (e.g., 1:10 salt-to-oxalate ratio) and reaction time. Post-reaction, neutralize with dilute HCl, extract with ethyl acetate, and purify via column chromatography.

- Step 3 : For esterification, use SOCl₂ in ethanol (0°C to room temperature, 2 hours) to introduce ethyl groups, achieving >90% yield after purification .

Q. How can researchers ensure the purity of Pss-(2-(trans-3,4-cyclohexanediol)ethyl) using chromatographic methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is recommended.

-

Procedure : Prepare a test solution (25 µL injection volume) and compare peak responses to a reference standard. Calculate purity using the formula:

where $ C $ = standard concentration (mg/mL), $ W $ = sample weight (mg), and $ r_i/r_S $ = peak response ratio <span data-key="50" class="reference-num" data-pages="undefined">3</span>. - **Validation**: Use pharmacopeial guidelines (e.g., USP standards) to validate column suitability and mobile phase composition <span data-key="51" class="reference-num" data-pages="undefined">5</span>.

Q. What strategies are effective for characterizing the stereochemistry of trans-3,4-cyclohexanediol derivatives?

- Methodological Answer :

Combine nuclear magnetic resonance (NMR) and chiral chromatography:

- NMR Analysis : Use -NMR coupling constants to confirm trans-configuration (e.g., J = 8–12 Hz for vicinal diols) .

- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times to authenticated standards .

Advanced Research Questions

Q. How can multivariate regression analysis be applied to assess the biological activity of Pss-(2-(trans-3,4-cyclohexanediol)ethyl) in pharmacological studies?

- Methodological Answer :

Use multiple linear regression (MLR) to correlate compound exposure with biomarkers. For example:

- Model Setup : Log-transform biomarker loads (e.g., oxidative stress markers like 8-iso-PGF2α) and use trans-3′-hydroxycotinine (a nicotine metabolite) as a predictor variable .

- Interpretation : Statistically significant coefficients (p < 0.05) indicate dose-response relationships. Control for confounders (e.g., ethyl sulfate levels) to isolate compound-specific effects .

Q. What methodologies resolve contradictions between analytical data from spectroscopic and chromatographic techniques?

- Methodological Answer :

Cross-validate results using orthogonal techniques:

- Case Study : If NMR suggests high purity but HPLC shows minor peaks, perform LC-MS to identify trace impurities (e.g., diastereomers or degradation products) .

- Statistical Reconciliation : Apply principal component analysis (PCA) to integrate datasets and identify outliers or instrumental biases .

Q. How can isotopic labeling and mass spectrometry track metabolic pathways of Pss-(2-(trans-3,4-cyclohexanediol)ethyl) in vivo?

- Methodological Answer : Use -labeled ethyl groups or cyclohexanediol moieties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.